molecular formula C12H13N3O3 B1444752 tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1155846-83-5

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1444752
CAS No.: 1155846-83-5
M. Wt: 247.25 g/mol
InChI Key: XKYBGNYQLOMUML-UHFFFAOYSA-N
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Description

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a formyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde, followed by cyclization with a pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 3-carboxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.

    Reduction: 3-hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.

    Substitution: 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid.

Scientific Research Applications

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives:

    tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    tert-butyl 3-phenyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:

    tert-butyl 3-ethoxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Features an ethoxy group, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-formylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBGNYQLOMUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Solid trimethylamine N-oxide (241 mg; 3.20 mmol) was added to a solution of tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (1-1; 400 mg; 1.281 mmol) in dichloromethane, and the resulting reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with dichloromethane, washed with brine (2×), dried over MgSO4, and evaporated to give the title compound I-A as a white solid. MS M+1=148.1. 1H NMR (CDCl3): 1.75 (s, 9H), 7.42 (m, 1H), 8.64 (d, 1H), 8.80 (d, 1H), 10.28 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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